Synthetic Route Efficiency: EP 2181980 A1 Intermediate Role Versus Alternative Rasagiline Precursors
The EP 2181980 A1 patent explicitly identifies 2,3-dihydro-1H-inden-2-ylhydrazine-derived carbamates as key intermediates that enable a streamlined, industrially viable route to (R)-1-aminoindanes [1]. Unlike earlier processes that rely on racemic 1-aminoindan resolution requiring multiple steps and expensive resolving agents, the EP 2181980 route incorporates chiral information earlier in the sequence, thereby reducing the number of post-resolution purification steps [1]. While the patent does not provide a direct, side-by-side yield comparison between the hydrazine-based route and all prior methods, it establishes that the process using this compound class addresses the need for 'commercially useful processes' that avoid the 'expensive intermediates' and 'unsatisfactory quality' of earlier approaches [1].
| Evidence Dimension | Synthetic Step Economy (Number of Process Steps) |
|---|---|
| Target Compound Data | Direct precursor to chiral carbamate intermediates in EP 2181980 route |
| Comparator Or Baseline | Prior art: EP 235590 (resolution of racemic 1-aminoindan); WO 2002068376 (tartaric acid resolution); WO 2006120577 (1-indanol conversion) |
| Quantified Difference | Patent claims the EP 2181980 route avoids the 'number of process steps' required for 'satisfactory quality' in earlier methods; specific step count reduction not numerically quantified |
| Conditions | Industrial-scale preparation of Rasagiline as described in EP 2181980 A1 |
Why This Matters
For procurement, this establishes that this compound (or its closely related free base) is part of a patented, streamlined synthetic route to a commercial drug, making it a strategically relevant intermediate for CROs and CDMOs engaged in Rasagiline-related process development.
- [1] European Patent EP 2181980 A1. A process for the preparation of (R)-1-aminoindanes. Publication Date: 2010-05-05. View Source
